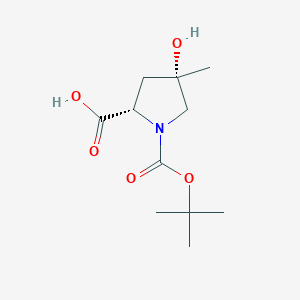
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is introduced to protect the amine functionality during chemical reactions, ensuring that the desired transformations occur selectively at other sites in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Pyrrolidine Ring: The protected amine undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable catalyst and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions, which may include oxidation, reduction, or substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy group.
科学的研究の応用
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then undergo selective transformations at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxamide
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting the amine functionality is a key feature that distinguishes it from other similar compounds .
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
(2S,4S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11-/m0/s1 |
InChIキー |
VIOFTYREMPLPMF-CPCISQLKSA-N |
異性体SMILES |
C[C@@]1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
正規SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















